molecular formula C10H12BrNO B3021684 3-Bromo-2-(cyclopentyloxy)pyridine CAS No. 1247429-75-9

3-Bromo-2-(cyclopentyloxy)pyridine

Cat. No.: B3021684
CAS No.: 1247429-75-9
M. Wt: 242.11
InChI Key: QZRZUVKOBQJBDD-UHFFFAOYSA-N
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Description

3-Bromo-2-(cyclopentyloxy)pyridine (CAS: 1247429-75-9) is a brominated pyridine derivative with a cyclopentyloxy substituent at the 2-position. Its molecular formula is C₁₀H₁₂BrNO (MW: 242.12 g/mol), and its structural features include:

  • SMILES: C1CCC(C1)OC2=C(C=CC=N2)Br
  • InChIKey: QZRZUVKOBQJBDD-UHFFFAOYSA-N . The compound is commercially available with a purity of 97% and is frequently utilized in Suzuki-Miyaura cross-coupling reactions, as evidenced by its role in synthesizing complex intermediates (e.g., in ).

Properties

IUPAC Name

3-bromo-2-cyclopentyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRZUVKOBQJBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716541
Record name 3-Bromo-2-(cyclopentyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422557-08-2
Record name 3-Bromo-2-(cyclopentyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(cyclopentyloxy)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of a brominated pyridine derivative with a cyclopentylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(cyclopentyloxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

3-Bromo-2-(cyclopentyloxy)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 3-Bromo-2-(cyclopentyloxy)pyridine exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula MW (g/mol) Purity Key Properties/Applications Reference
3-Bromo-2-(cyclopentyloxy)pyridine 2-cyclopentyloxy, 3-Br C₁₀H₁₂BrNO 242.12 97% Suzuki coupling precursor; isomerizes under basic conditions
5-Bromo-2-(cyclopentyloxy)pyridine 2-cyclopentyloxy, 5-Br C₁₀H₁₂BrNO 242.12 96% Altered reactivity due to Br position; used in medicinal chemistry
5-Bromo-2-(cyclopentyloxy)-3-(trifluoromethyl)pyridine 2-cyclopentyloxy, 3-CF₃, 5-Br C₁₁H₁₁BrF₃NO 310.12 96% Electron-withdrawing CF₃ enhances electrophilicity
2-Bromo-5-cyclopropoxypyridine 5-cyclopropoxy, 2-Br C₈H₈BrNO 214.06 95% Smaller ether group; higher ring strain affects reactivity
3-Bromo-2-(4-tolyl)pyridine 2-(4-methylphenyl), 3-Br C₁₂H₁₀BrN 248.12 N/A Aryl substituent increases steric bulk; used in ligand design
(S)-3-Bromo-2-(1-methoxyethyl)pyridine 2-(1-methoxyethyl), 3-Br C₈H₁₀BrNO 216.08 95% Chiral center influences asymmetric synthesis
3-Bromo-2-(chloromethyl)pyridine 2-(chloromethyl), 3-Br C₆H₅BrClN 196.47 N/A Reactive chloromethyl group for nucleophilic substitution

Biological Activity

3-Bromo-2-(cyclopentyloxy)pyridine (CAS No. 422557-08-2) is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 3-position and a cyclopentyloxy group at the 2-position, which may influence its pharmacological properties. This article aims to synthesize existing research findings regarding the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target Interaction

  • Fibroblast Growth Factor Receptors (FGFRs) : These receptors are essential in various signaling pathways that regulate cellular functions. Compounds similar to this compound have shown inhibitory effects on FGFRs, leading to reduced cell proliferation and increased apoptosis in cancer cells.

In Vitro Studies

In vitro studies have indicated that this compound may inhibit the proliferation of specific cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in breast cancer cells by disrupting FGFR signaling pathways.

Antioxidant Activity

Preliminary assessments suggest that derivatives of this compound may exhibit antioxidant properties. The IC50 values for antioxidant activity in related compounds have been reported around 500 μg/mL, indicating potential for further exploration in oxidative stress-related conditions .

Case Study: Anticancer Activity

A study investigating the anticancer properties of pyridine derivatives highlighted that compounds with similar structural features effectively reduced tumor growth in animal models. The mechanism involved inhibition of FGFR-mediated pathways, leading to decreased expression of pro-survival proteins and enhanced apoptosis markers such as cleaved PARP and Caspase-8.

Table: Summary of Biological Activities

Activity IC50 Value Notes
Antioxidant Activity~500 μg/mLEffective inhibition observed
FGFR InhibitionNanomolar rangeSignificant impact on cancer cell viability
Apoptosis InductionNot quantifiedAssociated with reduced tumor growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.